![molecular formula C11H22N2 B13168935 3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)
3-[(Pyrrolidin-1-yl)methyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Pyrrolidin-1-yl)methyl]azepane is a heterocyclic compound that features both a pyrrolidine and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrrolidin-1-yl)methyl]azepane typically involves the reaction of azepane with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by the addition of pyrrolidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Pyrrolidin-1-yl)methyl]azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
3-[(Pyrrolidin-1-yl)methyl]azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[(Pyrrolidin-1-yl)methyl]azepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Azepane: A seven-membered nitrogen-containing ring, also used in various chemical syntheses.
Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group, known for its biological activity
Uniqueness
3-[(Pyrrolidin-1-yl)methyl]azepane is unique due to the combination of the pyrrolidine and azepane rings, which provides a distinct three-dimensional structure. This structural feature can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H22N2 |
|---|---|
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
3-(pyrrolidin-1-ylmethyl)azepane |
InChI |
InChI=1S/C11H22N2/c1-2-6-12-9-11(5-1)10-13-7-3-4-8-13/h11-12H,1-10H2 |
Clé InChI |
UEHANQZJDMACQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC(C1)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


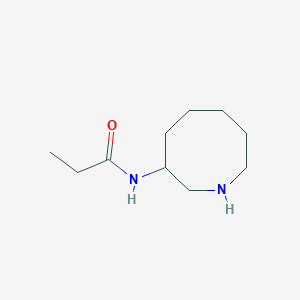
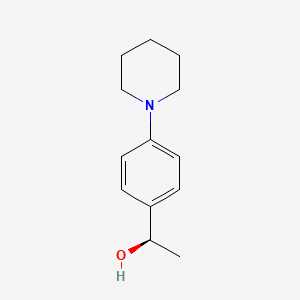
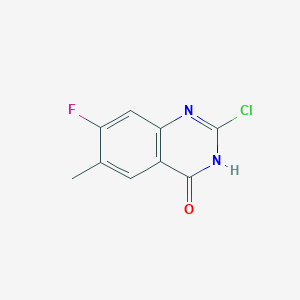
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)

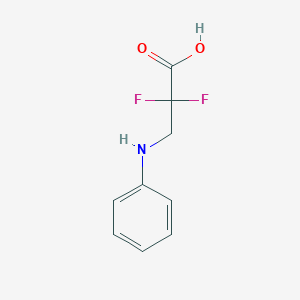
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
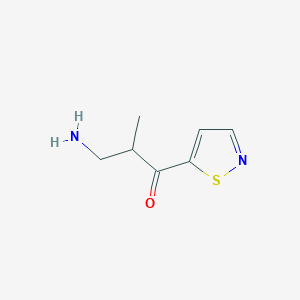



methanol](/img/structure/B13168953.png)
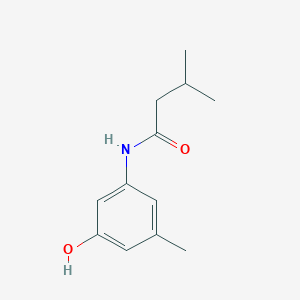
![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
